

In-Depth Technical Guide to the Physicochemical Properties of Belinostat Acid-d5

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Compound of Interest

Compound Name: *Belinostat acid-d5*

Cat. No.: *B15141735*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Belinostat acid-d5**, a deuterated analog of Belinostat acid. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, analytical chemistry, and pharmacokinetic studies involving this compound.

Introduction

Belinostat is a potent histone deacetylase (HDAC) inhibitor approved for the treatment of relapsed or refractory peripheral T-cell lymphoma.[1] Its mechanism of action involves the inhibition of HDAC enzymes, leading to the accumulation of acetylated histones and non-histone proteins.[1] This, in turn, induces cell cycle arrest, apoptosis, and the inhibition of angiogenesis in cancer cells. Belinostat acid is a metabolite of Belinostat. **Belinostat acid-d5** is a stable isotope-labeled version of Belinostat acid, primarily utilized as an internal standard in analytical and pharmacokinetic research to ensure accurate quantification in biological matrices.[2] Understanding its physicochemical properties is crucial for the development of robust analytical methods and for interpreting its behavior in experimental systems.

Physicochemical Properties

Quantitative data for **Belinostat acid-d5** and its non-deuterated counterpart, Belinostat acid, are summarized below. It is important to note that specific experimental data for the solubility, pKa, and logP of **Belinostat acid-d5** are not readily available in the public domain. Therefore, the values for the non-deuterated Belinostat acid are provided as a close approximation.

Property	Belinostat acid-d5	Belinostat Acid	Belinostat
Molecular Formula	C ₁₅ H ₈ D ₅ NO ₄ S[3]	C ₁₅ H ₁₃ NO ₄ S[4]	C ₁₅ H ₁₄ N ₂ O ₄ S[5]
Molecular Weight (g/mol)	308.36[3][6]	303.3[4]	318.3[5]
CAS Number	2130853-04-0[2][3]	866323-87-7[4]	866323-14-0
Isotopic Purity	Data not available. Typically >98% for commercially available standards.	N/A	N/A
Solubility	Data not available. Expected to be similar to Belinostat acid.	Data not available.	0.14 mg/mL (water)[5]
pKa	Data not available. Expected to be similar to Belinostat.	Data not available.	7.87, 8.71 (potentiometry)[5]
logP (XLogP3-AA)	Data not available.	2.4[4]	1.7[5]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of **Belinostat acid-d5** are outlined below. These protocols are based on standard pharmaceutical industry practices.

Determination of Isotopic Purity by Mass Spectrometry

Methodology:

- **Sample Preparation:** A solution of **Belinostat acid-d5** is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.
- **Instrumentation:** A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system is used for the analysis.
- **Chromatographic Separation:** The sample is injected onto a C18 reversed-phase column. A gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is employed to separate the analyte from any potential impurities.
- **Mass Spectrometric Analysis:** The mass spectrometer is operated in positive or negative ion mode to detect the molecular ions of **Belinostat acid-d5** and its non-deuterated counterpart.
- **Data Analysis:** The isotopic purity is calculated by comparing the peak area of the deuterated species to the sum of the peak areas of all isotopic variants.

Solubility Determination (Shake-Flask Method)

Methodology:

- **Preparation of Saturated Solution:** An excess amount of **Belinostat acid-d5** is added to a known volume of a specific solvent (e.g., water, phosphate-buffered saline pH 7.4) in a glass vial.
- **Equilibration:** The vial is sealed and agitated in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.
- **Quantification:** The concentration of **Belinostat acid-d5** in the clear supernatant is determined using a validated analytical method, such as HPLC-UV or LC-MS/MS. A calibration curve is prepared using standards of known concentrations.
- **Solubility Calculation:** The solubility is expressed in mg/mL or µg/mL.

pKa Determination (Potentiometric Titration)

Methodology:[\[7\]](#)

- **Sample Preparation:** A precise amount of **Belinostat acid-d5** is dissolved in a mixture of water and a co-solvent (e.g., methanol or acetonitrile) if necessary to ensure solubility. The ionic strength of the solution is kept constant by adding a background electrolyte like KCl.[\[7\]](#)
- **Titration:** The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) of known concentration.[\[7\]](#)
- **pH Measurement:** The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.[\[7\]](#)
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the half-equivalence point. The first derivative of the titration curve can be used to accurately locate the equivalence point.[\[8\]](#)

logP Determination (Shake-Flask Method)

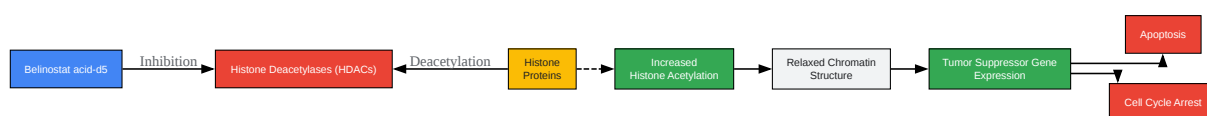
Methodology:

- **Phase Preparation:** n-Octanol and water (or a buffer of a specific pH, typically 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
- **Partitioning:** A known amount of **Belinostat acid-d5** is dissolved in one of the phases (usually the one in which it is more soluble). A known volume of this solution is then mixed with a known volume of the other phase in a separatory funnel.
- **Equilibration:** The funnel is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then left to stand until the phases have completely separated.
- **Quantification:** The concentration of **Belinostat acid-d5** in each phase is determined using a suitable analytical method like HPLC-UV or LC-MS/MS.

- **logP Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this ratio.

Signaling Pathway and Experimental Workflows

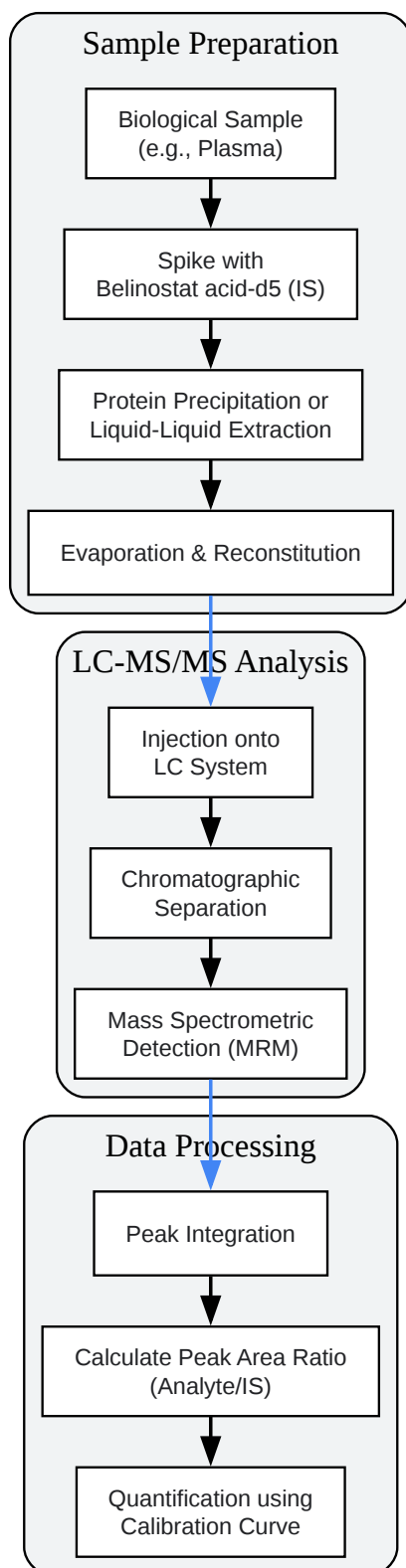
Belinostat functions as a pan-HDAC inhibitor, which leads to hyperacetylation of both histone and non-histone proteins. This epigenetic modification results in the reactivation of tumor suppressor genes and the induction of apoptosis.

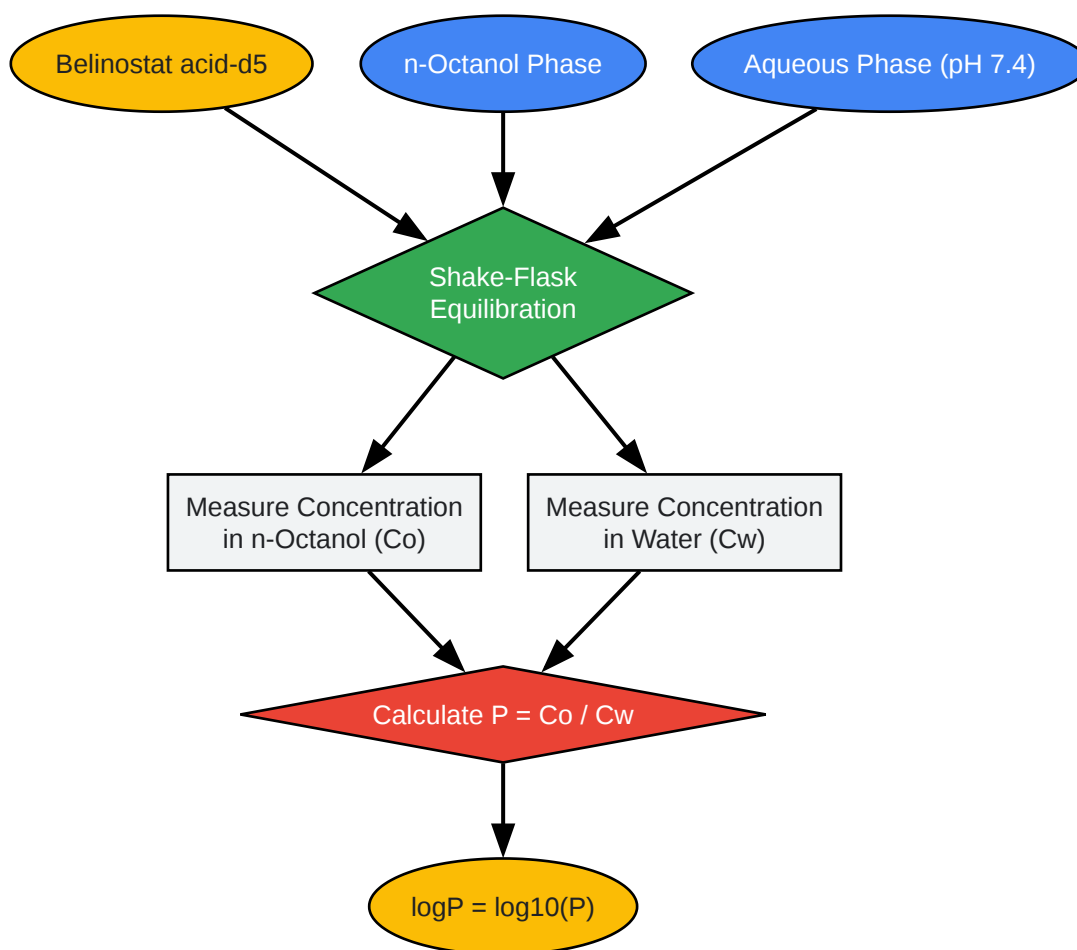


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Caption: **Belinostat acid-d5**'s mechanism of action as an HDAC inhibitor.

The following diagram illustrates a typical experimental workflow for the quantification of **Belinostat acid-d5** in a biological matrix using LC-MS/MS, where it serves as an internal standard.





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